Phenalenone

Photochemistry Singlet Oxygen Sensitization Photodynamic Therapy

Phenalenone (CAS 548-39-0) is the established universal reference standard for singlet oxygen (¹O₂) quantum yield (ΦΔ) determination, delivering near-unity and solvent-independent ΦΔ (0.94–1.00 across 13 solvents)—superior to benzophenone in polar and protic media. The unsubstituted core scaffold enables systematic SAR derivatization (63+ analogs) and exhibits intrinsic antifungal activity (IC₅₀: 13.3–39.0 μM against Fusarium, Botrytis, and Botryodiplodia spp.). Procure the high-purity unsubstituted core to ensure reproducible photophysical calibration and cost-effective screening. Substituted derivatives show compromised ΦΔ—verify specifications before purchase.

Molecular Formula C13H8O
Molecular Weight 180.20 g/mol
CAS No. 548-39-0
Cat. No. B147395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenalenone
CAS548-39-0
Synonymsperinaphthenone
phenalen-1-one
phenalenone
Molecular FormulaC13H8O
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC(=O)C3=CC=C2
InChIInChI=1S/C13H8O/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H
InChIKeyWWBGWPHHLRSTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenalenone (CAS 548-39-0) Baseline Overview for Scientific Procurement


Phenalenone (also known as 1H-phenalen-1-one or perinaphthenone, CAS 548-39-0) is an aromatic ketone with the molecular formula C13H8O and a molecular weight of 180.20 . It is characterized by a yellow to light brown crystalline powder appearance with a melting point of 153-156 °C (lit.) [1]. The compound is stable at room temperature but is incompatible with strong oxidizing agents [2]. As a core scaffold, phenalenone serves as a precursor for numerous derivatives with diverse biological activities, including antimicrobial, antimalarial, cytotoxic, and anti-HIV properties, making it a versatile building block in medicinal chemistry and photochemical applications [3].

Why Generic Substitution Fails for Phenalenone in Scientific Applications


Phenalenone derivatives are not interchangeable due to the profound impact of even minor structural modifications on their photophysical and biological properties. Substitution on the phenalenone ring can dramatically alter its singlet oxygen quantum yield (ΦΔ), a key parameter for applications in photodynamic therapy and environmental remediation [1][2]. For instance, the introduction of hydroxy or alkoxy groups is known to reduce ΦΔ by opening non-radiative decay pathways, whereas the unsubstituted core retains near-unity yields across a wide range of solvents [1]. Similarly, the position of phenyl substitution (e.g., 5-, 7-, or 8-phenylphenalenone) dictates antifungal spectrum and potency, as demonstrated in systematic structure-activity relationship (SAR) studies . Substituting phenalenone with a less effective analog, or one with unverified photochemical properties, can lead to experimental failure, irreproducible results, and wasted resources.

Quantitative Evidence for Phenalenone Differentiation Against Comparators


Singlet Oxygen Quantum Yield: Phenalenone vs. Substituted Derivatives and Benzophenone

Phenalenone (unsubstituted) is established as a near-unity singlet oxygen photosensitizer, making it a 'universal reference compound' [1]. Its performance is directly compared to benzophenone, a common industrial photosensitizer, and to its own substituted derivatives. In cyclohexane, phenalenone, benzanthrone, and benzophenone all exhibit quantum yields of O2(1Δg) production (ΦΔ) between 0.9-1. However, when solvent polarity or protic character increases, the ΦΔ of all sensitizers declines except for phenalenone, which maintains a constant, high yield [2]. Furthermore, the introduction of hydroxy or alkoxy substituents onto the phenalenone ring invariably lowers ΦΔ due to the creation of new non-radiative decay pathways absent in the parent compound [3].

Photochemistry Singlet Oxygen Sensitization Photodynamic Therapy

Antifungal Activity: Phenalenone vs. Natural Phenalenone Derivative Funalenone

Phenalenone demonstrates direct antifungal activity against several phytopathogenic fungi. A direct comparison can be made with Funalenone, a naturally occurring phenalenone derivative isolated from Aspergillus niger. While both compounds share the same core structure, their potency profiles differ significantly. Phenalenone exhibits IC50 values against Botrytis spp., Fusarium spp., and Botryodiplodia spp. . In contrast, Funalenone's reported mechanism involves inhibition of bacterial cell wall synthesis enzymes (MraY and MurG) with an IC50 of 25.5 μM, and it inhibits S. aureus with an MIC of 64 μg/mL . This difference in target and potency underscores that the unsubstituted core has a distinct bioactivity profile, separate from more complex derivatives.

Antifungal Agricultural Fungicide Natural Product

In Vitro Antimicrobial Activity: Unsubstituted Core vs. Acyclic Diterpenoid Adduct

The unsubstituted phenalenone core can be compared to a more complex, naturally derived acyclic diterpenoid adduct (Compound 10) to illustrate the impact of structural complexity on antimicrobial potency. While no direct head-to-head data for the parent compound against these specific strains was located, the data for Compound 10 establishes a baseline for what complex derivatives can achieve [1]. This contrasts with the direct antifungal activity of the parent core against phytopathogens, highlighting that different structural elaborations yield vastly different antimicrobial spectra and potencies. The comparison underscores that the simple, unsubstituted scaffold should not be assumed to have the same activity as heavily modified natural products.

Antimicrobial Natural Products Structure-Activity Relationship

Chemical Stability and Handling: A Procurement-Relevant Comparison

From a procurement and laboratory handling perspective, phenalenone offers distinct advantages over more labile or hazardous in-class compounds. It is reported as a stable compound at room temperature, simplifying storage and reducing degradation concerns . Its primary incompatibility is with strong oxidizing agents, a common precaution for many organic compounds [1]. This stability profile contrasts with some phenalenone derivatives, which may be more sensitive to light or prone to decomposition in specific solvents [2]. This inherent stability contributes to the compound's long shelf life and reduces the risk of experimental variability due to sample degradation.

Chemical Handling Stability Procurement

Synthetic Versatility: Phenalenone as a Core Scaffold for Derivative Synthesis

Phenalenone's value as a synthetic precursor is well-documented, with a facile synthesis enabling the creation of diverse derivative libraries. For instance, sixty-three analogs of the 5-/7-/8-phenylphenalenone core were synthesized, demonstrating the scaffold's amenability to systematic structural modification . This is in stark contrast to more complex, naturally occurring phenalenones (e.g., those with acyclic diterpenoid adducts), which are typically isolated from natural sources in limited quantities and are challenging to modify synthetically [1]. The unsubstituted core serves as a versatile and accessible starting material for creating custom chemical probes and drug leads.

Organic Synthesis Medicinal Chemistry Chemical Biology

Optimal Application Scenarios for Phenalenone Based on Quantitative Evidence


As a Universal Reference Standard for Singlet Oxygen Quantum Yield Determination

Phenalenone is the established 'universal reference compound' for the quantitative determination of singlet oxygen (1O2) quantum yields (ΦΔ) in photochemical research [1]. Its near-unity and remarkably solvent-independent ΦΔ (0.94–1.00 across 13 solvents) [1] makes it the ideal standard for calibrating experimental setups and validating new photosensitizers. This application is directly supported by the evidence in Section 3 (Evidence Item 1), which shows phenalenone's superior and consistent performance in polar and protic media compared to alternatives like benzophenone. Researchers should procure high-purity phenalenone for this purpose to ensure accurate and reproducible photophysical measurements.

As a Parent Scaffold for the Synthesis of Bioactive Derivative Libraries

Phenalenone serves as an accessible and versatile starting material for systematic structure-activity relationship (SAR) studies. As demonstrated in Section 3 (Evidence Item 5), the core structure can be efficiently derivatized to generate large libraries of new compounds (e.g., 63 phenylphenalenone analogs) . This scenario is ideal for medicinal chemistry and chemical biology groups focused on antifungal, antiviral, or anticancer drug discovery. Procuring the unsubstituted scaffold is a cost-effective strategy to explore chemical space around the phenalenone core, a task that is impractical with more complex, naturally occurring analogs.

For Direct Antifungal Screening Against Phytopathogenic Fungi

The unsubstituted phenalenone core exhibits intrinsic antifungal activity, with quantifiable IC50 values against key agricultural pathogens like Fusarium spp. (13.3 μM), Botrytis spp. (36.2 μM), and Botryodiplodia spp. (39.0 μM) . As detailed in Section 3 (Evidence Item 2), this profile is distinct from that of more complex derivatives like Funalenone. Therefore, phenalenone is a suitable compound for inclusion in antifungal screening panels aimed at identifying novel crop protection agents or studying fungal biology. Its straightforward synthetic accessibility further supports its use in larger-scale biological assays.

In Photophysical Studies Investigating the Effect of Solvent Environment on Photosensitizers

Owing to its exceptional stability as a photosensitizer, phenalenone is a benchmark for studies investigating the impact of solvent polarity and proticity on the efficiency of singlet oxygen generation. The evidence in Section 3 (Evidence Item 1) highlights that while other sensitizers like benzophenone show a decline in ΦΔ in polar solvents, phenalenone's yield remains constant [2]. This property makes it an indispensable tool for photochemists seeking to decouple solvent effects from photosensitizer performance in their experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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